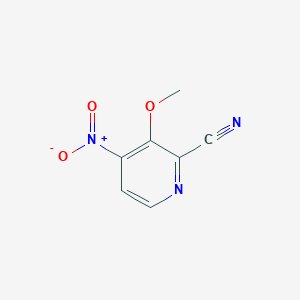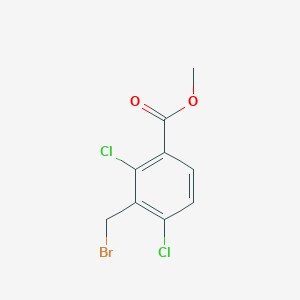
3-Methoxy-4-nitropicolinonitrile
Vue d'ensemble
Description
3-Methoxy-4-nitropicolinonitrile is a heterocyclic organic compound that belongs to the pyridine family It is characterized by the presence of a cyano group at the second position, a methoxy group at the third position, and a nitro group at the fourth position on the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-nitropicolinonitrile typically involves multi-step reactions starting from readily available pyridine derivativesThe reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. These methods allow for better control over reaction parameters and can lead to higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-Methoxy-4-nitropicolinonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The nitro group at the fourth position can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Major Products Formed
Nucleophilic Substitution: Products include 2-cyano-3-methoxy-4-aminopyridine or 2-cyano-3-methoxy-4-thiopyridine.
Reduction: The major product is 2-cyano-3-methoxy-4-aminopyridine.
Oxidation: The major product is 2-cyano-3-hydroxy-4-nitropyridine.
Applications De Recherche Scientifique
3-Methoxy-4-nitropicolinonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: It serves as an intermediate in the synthesis of herbicides and insecticides.
Materials Science: It is used in the development of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 3-Methoxy-4-nitropicolinonitrile depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The presence of the cyano, methoxy, and nitro groups can influence its binding affinity and selectivity towards these targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Cyano-3-nitropyridine: Lacks the methoxy group, which can affect its reactivity and applications.
3-Methoxy-4-nitropyridine:
2-Cyano-4-nitropyridine: Lacks the methoxy group, which can alter its reactivity and applications.
Uniqueness
3-Methoxy-4-nitropicolinonitrile is unique due to the combination of the cyano, methoxy, and nitro groups on the pyridine ring. This unique substitution pattern imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry .
Propriétés
Formule moléculaire |
C7H5N3O3 |
|---|---|
Poids moléculaire |
179.13 g/mol |
Nom IUPAC |
3-methoxy-4-nitropyridine-2-carbonitrile |
InChI |
InChI=1S/C7H5N3O3/c1-13-7-5(4-8)9-3-2-6(7)10(11)12/h2-3H,1H3 |
Clé InChI |
VJCLVBAMDYFTAN-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CN=C1C#N)[N+](=O)[O-] |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl 4-{[4-(benzenesulfonyl)piperazin-1-yl]methyl}benzoate](/img/structure/B8711463.png)



![4'-Chloro-3-fluoro[1,1'-biphenyl]-4-amine](/img/structure/B8711485.png)

![tert-butyl N-[(3-bromo-5-cyanophenyl)methyl]carbamate](/img/structure/B8711495.png)



![(1S,2S,4R)-4-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)cyclopentan-1-ol](/img/structure/B8711542.png)



